15(S)-HETE-Ethanolamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

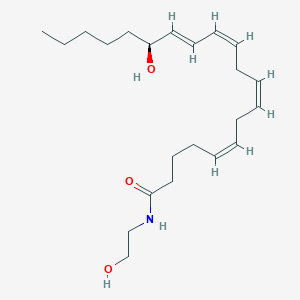

15(S)-HETE Ethanolamide is a chemical compound with the molecular formula C22H37NO3 . It is a type of fatty ethanolamide .

Synthesis Analysis

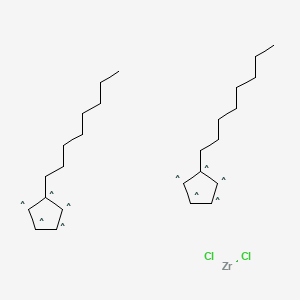

The synthesis of fatty ethanolamides like 15(S)-HETE Ethanolamide can be achieved through the conversion of lauric and palmitic acid. This process involves the use of monoethanolamine and zirconium (IV) chloride as a metal catalyst in a mixed solvent of n-hexane and isopropanol . The substrate molar ratio, catalyst concentration, and the solvent ratio are significant parameters in this process .

Molecular Structure Analysis

The molecular structure of 15(S)-HETE Ethanolamide contains a total of 62 bonds. There are 25 non-H bonds, 5 multiple bonds, 16 rotatable bonds, 5 double bonds, 1 secondary amide (aliphatic), 2 hydroxyl groups, 1 primary alcohol, and 1 secondary alcohol .

Chemical Reactions Analysis

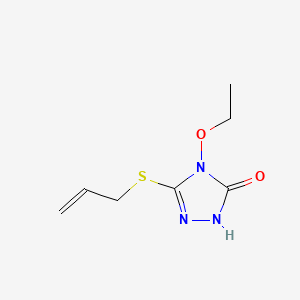

The chemical reactions involved in the synthesis of 15(S)-HETE Ethanolamide are complex and involve several steps. The amidation reaction is conducted in a mixed solvent, reacting high oleic sunflower oil and ethanolamine in the presence of sodium methoxide .

Physical And Chemical Properties Analysis

The physical and chemical properties of 15(S)-HETE Ethanolamide include a molecular weight of 363.5 g/mol, a topological polar surface area of 69.6 Ų, and a complexity of 439. It has 3 hydrogen bond donors, 3 hydrogen bond acceptors, and 16 rotatable bonds .

Wissenschaftliche Forschungsanwendungen

- Anwendungen:

- Neurodegenerative Erkrankungen: Die Forschung legt nahe, dass 15(S)-Haea vor neurodegenerativen Erkrankungen wie Alzheimer und Parkinson schützen kann, indem es Entzündungen und oxidativen Stress moduliert .

- Schlaganfall und Schädel-Hirn-Trauma: Studien zeigen, dass 15(S)-Haea Hirnschäden reduziert und die funktionelle Genesung nach Schlaganfall oder Schädel-Hirn-Trauma verbessert .

- Anwendungen:

- Anwendungen:

- Anwendungen:

- Anwendungen:

Neuroprotektion und Neuroinflammation

Herz-Kreislauf-Gesundheit

Schmerz und Entzündung

Krebsforschung

Stoffwechsel und Fettleibigkeit

Immunmodulation

Wirkmechanismus

Target of Action

Similar compounds such as ethanolamine oleate have been shown to interact with calcium ions and coagulation factor xii . These interactions may play a role in the compound’s mechanism of action.

Mode of Action

It is known that fatty acid amides like dgla can interfere in cellular lipid metabolism and eicosanoid biosynthesis . This interference can lead to the production of compounds such as 15-(S)-hydroxy-8,11,13-eicosatrienoic acid and prostaglandin E1 (PGE1), which have anti-inflammatory and anti-proliferative properties .

Biochemical Pathways

Similar compounds such as ethanolamine oleate have been shown to affect the inflammatory response and coagulation in vivo .

Pharmacokinetics

Similar compounds such as ethanolamine oleate have been shown to be rapidly cleared from the injection site within five minutes via the portal vein .

Result of Action

Similar compounds such as dgla have been shown to modulate inflammation by reducing mcp-1 and no production and expression .

Action Environment

For example, the bioavailability of oral semaglutide, a glucagon-like peptide-1 receptor agonist, was found to be influenced by post-dose fasting time and the volume of water ingested with the dose .

Zukünftige Richtungen

Future research directions could involve further exploration of the anti-inflammatory and anti-hyperalgesic effects of 15(S)-HETE Ethanolamide, similar to other ALIAmides like palmitoylethanolamide . Additionally, the optimization of the synthesis process and the exploration of new formulations could also be areas of interest .

Biochemische Analyse

Biochemical Properties

. It is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve both covalent and non-covalent bonds .

Cellular Effects

15(S)-HETE Ethanolamide has been shown to have effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 15(S)-HETE Ethanolamide is complex and involves a variety of interactions at the molecular level . These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of 15(S)-HETE Ethanolamide can change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 15(S)-HETE Ethanolamide can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

15(S)-HETE Ethanolamide is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

15(S)-HETE Ethanolamide is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

(5Z,8Z,11Z,13E,15S)-15-hydroxy-N-(2-hydroxyethyl)icosa-5,8,11,13-tetraenamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO3/c1-2-3-13-16-21(25)17-14-11-9-7-5-4-6-8-10-12-15-18-22(26)23-19-20-24/h4-5,8-11,14,17,21,24-25H,2-3,6-7,12-13,15-16,18-20H2,1H3,(H,23,26)/b5-4-,10-8-,11-9-,17-14+/t21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQKRCUYLKDPEK-BPVVGZHASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCC=CCC=CCCCC(=O)NCCO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)NCCO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: The research paper mentions changes in N-Acylethanolamines, including 15(S)-HETE Ethanolamide, in a mouse model of glaucoma. What is the significance of studying these compounds in the context of glaucoma?

A1: Glaucoma is a complex eye disease characterized by progressive damage to the optic nerve, often associated with elevated intraocular pressure. N-Acylethanolamines (NAEs) are a class of lipid signaling molecules that play roles in various physiological processes, including inflammation and neurotransmission. The study aimed to investigate whether changes in NAEs, like 15(S)-HETE Ethanolamide, occur during the development of visual impairment in a glaucoma mouse model []. This is significant because understanding how these molecules change in the context of glaucoma could provide insights into the disease's pathogenesis and potentially identify novel therapeutic targets.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4,5-Trifluorophenyl 4'-ethyl[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B575066.png)